Cas no 1806968-97-7 (3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid)

3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid is a versatile heterocyclic compound featuring a pyridine core substituted with bromo, chloromethyl, difluoromethyl, and carboxylic acid functional groups. Its multifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients requiring halogenated and fluorinated motifs. The presence of reactive sites, such as the chloromethyl and carboxylic acid groups, allows for further derivatization, enabling precise modifications for targeted applications. The difluoromethyl group enhances metabolic stability and bioavailability, while the bromo substituent facilitates cross-coupling reactions. This compound is well-suited for research in medicinal chemistry and material science due to its synthetic flexibility and potential for creating bioactive molecules.
3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid structure
1806968-97-7 structure
Product Name:3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid
CAS No:1806968-97-7
MF:C8H5BrClF2NO2
MW:300.484607458115
CID:4809236
Update Time:2025-05-23

3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid
    • Inchi: 1S/C8H5BrClF2NO2/c9-5-4(7(11)12)3(1-10)2-13-6(5)8(14)15/h2,7H,1H2,(H,14,15)
    • InChI Key: SYNBOAYUAYVHTH-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)O)=NC=C(CCl)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • XLogP3: 2.4
  • Topological Polar Surface Area: 50.2

3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029056401-250mg
3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid
1806968-97-7 97%
250mg
$998.40 2022-03-31
Alichem
A029056401-500mg
3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid
1806968-97-7 97%
500mg
$1,564.80 2022-03-31
Alichem
A029056401-1g
3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid
1806968-97-7 97%
1g
$3,069.40 2022-03-31

Additional information on 3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid

3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic Acid: A Comprehensive Overview

The compound 3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid, with the CAS number 1806968-97-7, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyridine carboxylic acids, which are known for their versatile applications in drug design and chemical synthesis. The structure of this molecule is characterized by a pyridine ring substituted with bromine, a chloromethyl group, and a difluoromethyl group, all of which contribute to its unique chemical properties.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. Its brominated and fluorinated substituents make it an ideal candidate for exploring bioisosteric replacements in drug design. For instance, researchers have investigated its role as a precursor in the synthesis of kinase inhibitors, which are critical in targeting various oncogenic pathways. The chloromethyl group, in particular, has been shown to enhance the molecule's ability to participate in nucleophilic substitutions, making it a valuable intermediate in organic synthesis.

In terms of synthesis, the preparation of 3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid involves a multi-step process that typically begins with the bromination of a pyridine derivative. This is followed by successive substitutions to introduce the chloromethyl and difluoromethyl groups. The carboxylic acid functionality is often introduced via oxidation or hydrolysis reactions, depending on the starting material. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

The chemical stability and reactivity of this compound have been extensively studied. Its bromine atom imparts both electron-withdrawing and electrophilic properties, which influence its reactivity in various chemical transformations. The presence of fluorine atoms further enhances its stability under harsh reaction conditions, making it suitable for use in high-throughput screening assays. Moreover, the chloromethyl group introduces nucleophilic sites that can be exploited for further functionalization.

From an applications perspective, this compound has found utility in several areas beyond drug discovery. For example, it has been employed as a building block in the construction of advanced materials, such as stimuli-responsive polymers and coordination complexes. Its unique electronic properties make it an attractive candidate for applications in optoelectronics and sensing technologies.

In conclusion, 3-Bromo-5-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylic acid stands out as a versatile and intriguing molecule with vast potential across multiple disciplines. Its intricate structure and functional groups provide a foundation for innovative research directions, particularly in drug design and materials science. As ongoing studies continue to uncover new facets of its chemistry and applications, this compound is poised to play an increasingly significant role in advancing modern scientific endeavors.

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